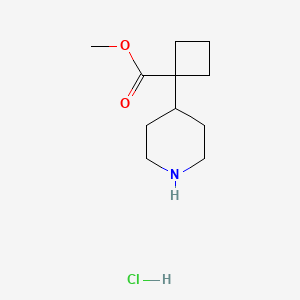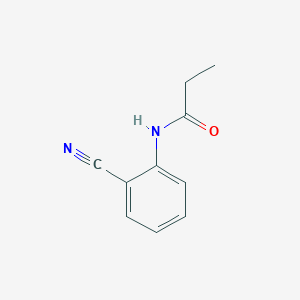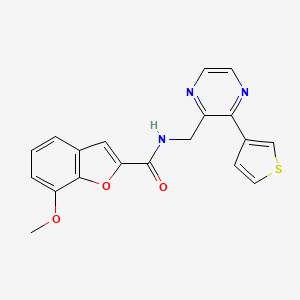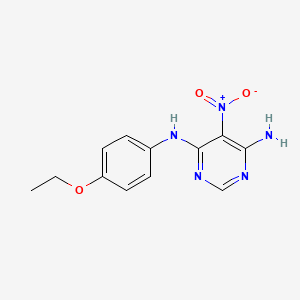![molecular formula C20H17N5O4S2 B2852221 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide CAS No. 851783-63-6](/img/structure/B2852221.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a methoxybenzamide group . These groups are common in many biologically active compounds and are often used in the design of new drugs .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through various coupling reactions . For example, benzo[d]thiazol-2-ylamino groups can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Techniques such as FTIR, 1H, 13C-NMR and HRMS are often used to examine the structure of synthesized derivatives .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzo[d]thiazol-2-ylamino group might be expected to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its lipophilicity, potentially affecting its absorption and distribution in the body .Scientific Research Applications
Anticancer Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide, as part of the 4-thiazolidinones family with a benzothiazole moiety, has been explored for its anticancer activity. Studies have shown that compounds within this family exhibit anticancer activity across various cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. For instance, specific derivatives demonstrated significant activity, with some compounds showing notable efficacy in inhibiting cancer cell proliferation (Havrylyuk et al., 2010). Further research into similar compounds has identified significant antimicrobial and anticancer potentials, highlighting the relevance of structural derivatives in medicinal chemistry for therapeutic interventions against microbial diseases and cancer (Deep et al., 2016).
Antimicrobial Screening
The compound's family has also been studied for its antimicrobial properties. Derivatives incorporating the thiazole ring have been synthesized and evaluated against various bacterial and fungal strains, showing inhibitory action and suggesting potential therapeutic applications for bacterial and fungal infections (Desai et al., 2013). This indicates a broader application of these compounds beyond anticancer activity, extending into antimicrobial domains.
Corrosion Inhibition
Research extends into the field of materials science, where benzothiazole derivatives, related to the compound of interest, have demonstrated effective corrosion inhibition properties for carbon steel in acidic environments. These inhibitors operate via adsorption, contributing to the protection of materials against corrosion, which is vital for industrial applications (Hu et al., 2016).
Nematocidal Activity
Furthermore, novel derivatives have shown promising nematocidal activity against Bursaphelenchus xylophilus, a pest of significant economic importance. Compounds demonstrated not only the ability to kill nematodes but also inhibited their vital functions, showcasing potential as lead compounds for nematicide development (Liu et al., 2022).
Mechanism of Action
Target of Action
The compound, also known as N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxybenzamide, primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a crucial role in the inflammatory response by producing prostaglandins .
Mode of Action
The compound interacts with COX-1, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . The compound’s interaction with COX-1 results in a decrease in the production of these inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain, and fever .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-1 and subsequently reducing the production of prostaglandins, the compound can alleviate symptoms associated with inflammation, such as pain and swelling .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c1-28-13-8-6-12(7-9-13)18(27)21-10-17-24-25-20(29-17)30-11-16(26)23-19-22-14-4-2-3-5-15(14)31-19/h2-9H,10-11H2,1H3,(H,21,27)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPNSDCPKQNHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2852146.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)

![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)
![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)
![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)


